

The Therapeutic Landscape of Benzo[d]isoxazol-3-amine Derivatives: A Technical Guide

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Compound of Interest

4,5,6,7-

Compound Name: Tetrahydrobenzo[d]isoxazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth overview of the burgeoning therapeutic potential of various substituted benzo[d]isoxazol-3-amine derivatives, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. While the initial query focused on the tetrahydro- variant, the available scientific literature points to the aromatic benzo[d]isoxazol-3-amine core as the primary foundation for therapeutically active compounds.

Epigenetic Modulators: Targeting Bromodomains for Cancer Therapy

A significant area of investigation for benzo[d]isoxazol-3-amine derivatives has been the development of inhibitors targeting bromodomains, which are key readers of epigenetic marks. These proteins play a crucial role in the regulation of gene transcription and are often dysregulated in cancer.

BRD4 Inhibition in Acute Myeloid Leukemia

N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family member, BRD4.[\[1\]](#)[\[2\]](#) Inhibition of BRD4 has shown promise in the treatment of acute myeloid leukemia (AML).

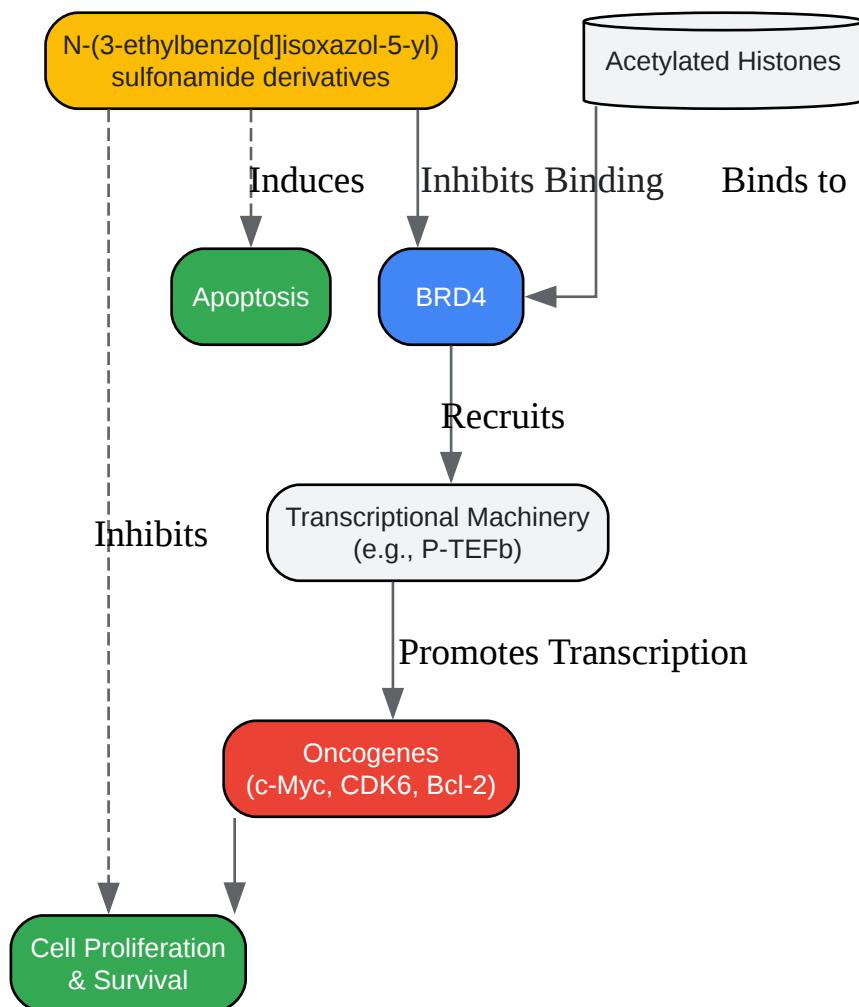
Quantitative Data: Anti-proliferative Activity of BRD4 Inhibitors

Compound	Cell Line	IC50 (μM)	Citation
11h	MV4-11	0.78	[1]
11r	MV4-11	0.87	[1]

Experimental Protocols:

- BRD4 Binding Assay: The binding affinity of the compounds to BRD4 was determined using a thermal shift assay (TSA). This assay measures the change in the melting temperature (ΔT_m) of the BRD4 protein upon ligand binding. An increase in T_m is indicative of ligand binding and stabilization of the protein.[\[3\]](#)
- Cell Proliferation Assay: The anti-proliferative activity of the compounds was assessed in the MV4-11 human AML cell line. Cells were treated with varying concentrations of the compounds, and cell viability was measured after a set incubation period using standard methods like the MTT or CellTiter-Glo assay.[\[3\]](#)

Signaling Pathway: BRD4 Inhibition

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Caption: Inhibition of BRD4 by benzo[d]isoxazole derivatives.

TRIM24 Bromodomain Inhibition in Prostate Cancer

N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been developed as inhibitors of the Tripartite Motif-Containing Protein 24 (TRIM24) bromodomain.^{[4][5]} TRIM24 is implicated in the progression of several cancers, including prostate cancer.

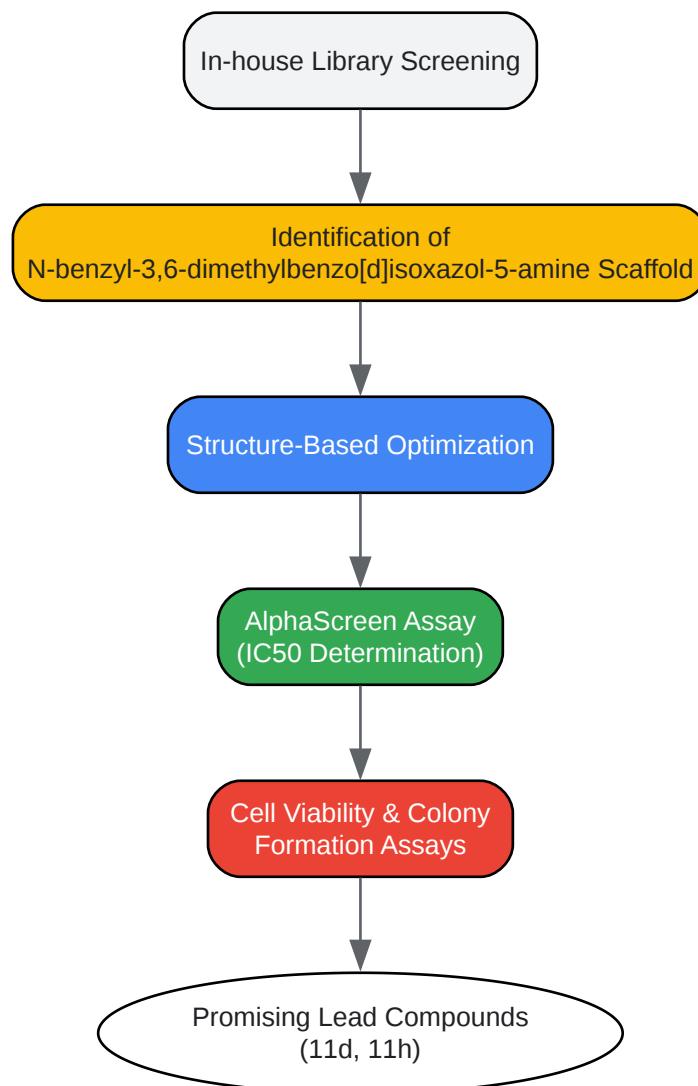
Quantitative Data: Anti-proliferative Activity of TRIM24 Inhibitors

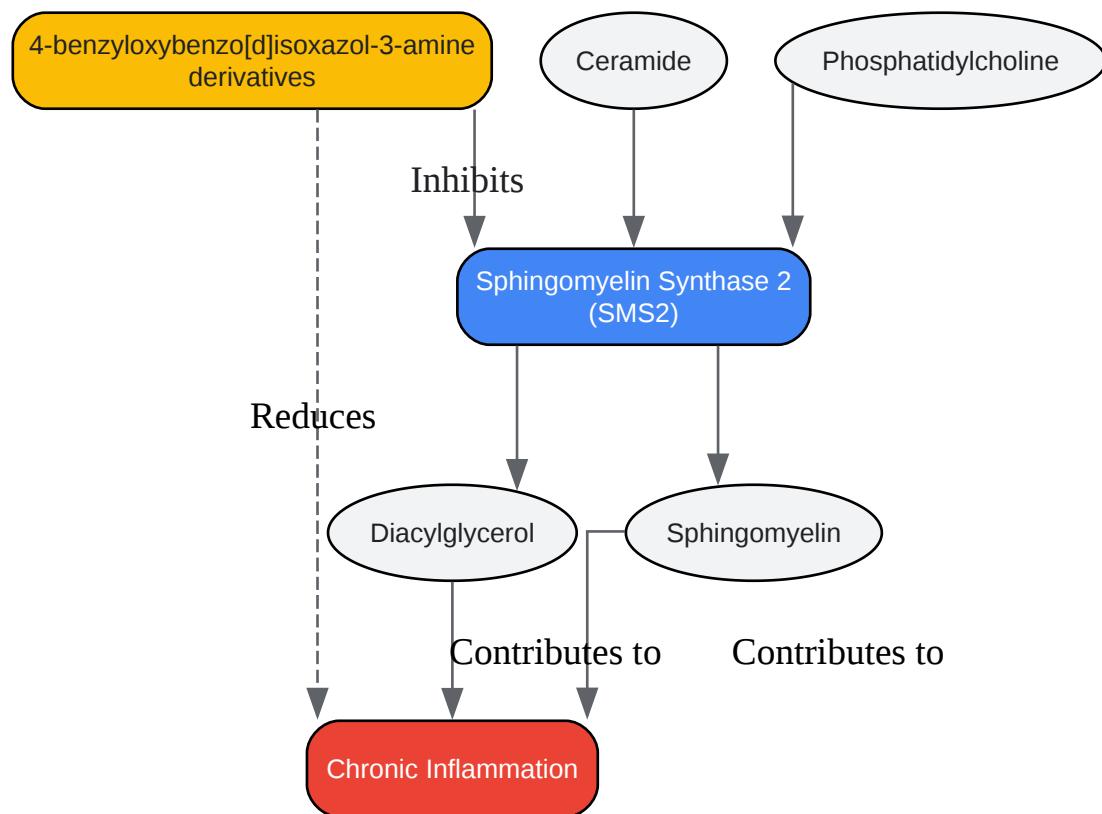
Compound	Cell Line	IC50 (μM)	Citation
11d	LNCaP (Prostate)	Not specified	[4]
11h	LNCaP (Prostate)	Not specified	[4]
11d	A549 (NSCLC)	1.08	[4]
11h	A549 (NSCLC)	0.75	[4]

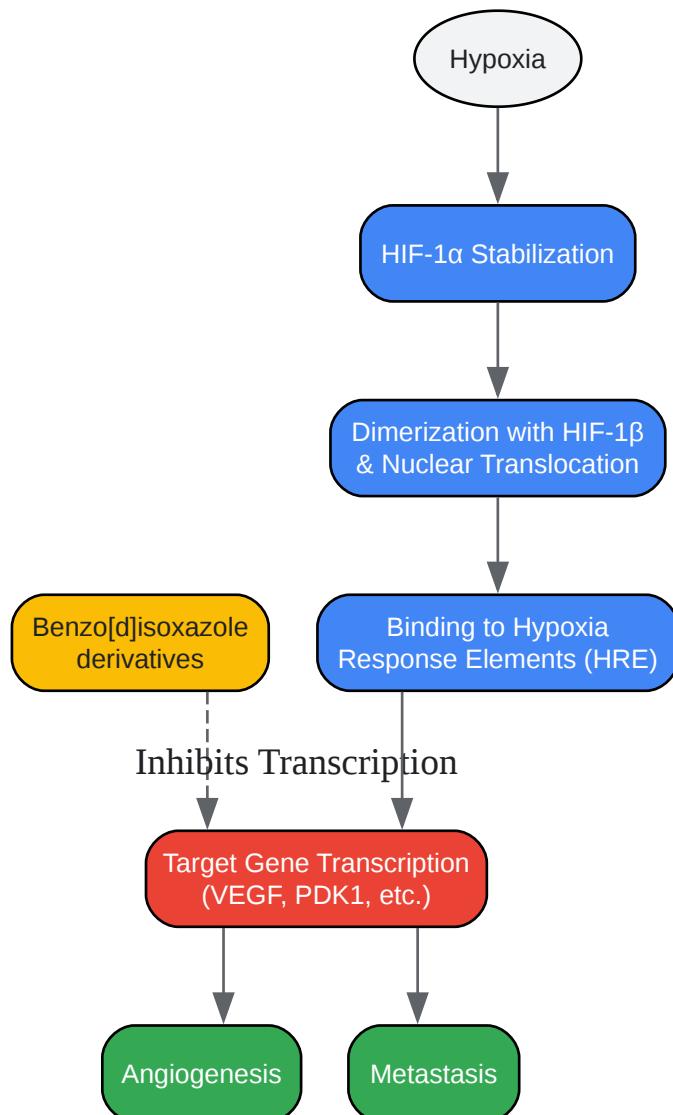
Experimental Protocols:

- TRIM24 Bromodomain Inhibition Assay: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the inhibition of the interaction between the TRIM24 bromodomain and acetylated histone peptides.[\[5\]](#)
- Cell Viability and Colony Formation Assays: The effect of the compounds on cancer cell proliferation was determined using cell viability assays (e.g., MTS or CTG) and colony formation assays, which assess the ability of single cells to grow into colonies.[\[5\]](#)

Logical Relationship: TRIM24 Inhibition Workflow







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References

- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1 α Inhibitors | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1 α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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